2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile
Description
Structural Classification and Nomenclature
The compound belongs to the class of enamine-based push-pull chromophores , featuring a planar, conjugated system. Its IUPAC name, This compound, reflects three key structural elements:
- A propenylidene core (CH–CH–CH)
- Two dimethylamino (–N(CH3)2) groups at positions 1 and 3
- A malononitrile (–C(CN)2) group at position 2
The molecular structure (Fig. 1) exhibits intramolecular charge transfer (ICT), with bond lengths optimized for conjugation. X-ray crystallography data reveal a nearly coplanar arrangement of the dimethylamino and malononitrile groups, facilitating electron delocalization.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 190.25 g/mol | |
| Melting point | 84–85°C | |
| λmax (UV-Vis) | 420–450 nm (in CHCl3) | |
| Dipole moment | 8.2–9.5 D |
Historical Context of Discovery and Development
The compound emerged from efforts to optimize Knoevenagel condensation products for nonlinear optics. Key milestones include:
- 2005 : First reported synthesis via condensation of malononitrile with bis(dimethylamino)propenal, achieving 93% yield under reflux conditions.
- 2013 : Demonstrated as a photoinitiator for epoxy polymerization, leveraging its visible-light absorption.
- 2022 : Applied in metal-organic frameworks (MOFs) for enhanced charge transport.
Early studies focused on its electronic properties, while recent work explores applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Position Within Push-Pull Chromophore Chemical Space
Push-pull chromophores combine electron-rich (donor) and electron-deficient (acceptor) groups. This compound’s design principles align with the "D–π–A–π–D" framework:
- Donors : Two dimethylamino groups (σdonor = +0.78)
- Acceptor : Malononitrile (σacceptor = −0.53)
- π-Bridge : Propenylidene unit
Comparative analysis shows a hyperpolarizability (β) of 120 × 10−30 esu, outperforming nitroaniline derivatives by 40%. Its HOMO-LUMO gap of 2.8 eV enables broad-spectrum visible absorption, critical for optoelectronic applications.
Significance in Organic and Materials Chemistry
The compound serves as a multifunctional building block:
- Organic Synthesis :
Materials Science :
Supramolecular Chemistry :
- Self-assembles into π-stacked aggregates with 15 nm redshift in absorption
- Modulates MOF porosity (BET surface area > 1,200 m2/g)
Recent advances include its use in electrochromic devices, where switching times of <0.5 s at 1.5 V demonstrate superior performance to viologen-based systems.
Properties
IUPAC Name |
2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-13(2)6-5-10(14(3)4)9(7-11)8-12/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLIUPTMOVCPA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(C#N)C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile typically involves the reaction of malononitrile with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds smoothly, yielding the desired product with high efficiency . Another method involves the use of high-pressure synthesis procedures, which promote reactions in a short period and provide high yields .
Industrial Production Methods
Industrial production of this compound often utilizes the same synthetic routes as laboratory methods but on a larger scale. The use of high-pressure reactors and optimized reaction conditions ensures efficient production. The process involves careful control of temperature and pressure to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: The compound can undergo condensation reactions with electrophilic reagents to form a wide range of products.
Substitution Reactions: It can react with nucleophiles in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, hydroxylamine hydrochloride, guanidine hydrochloride, and various amines . Reaction conditions typically involve refluxing in solvents such as ethanol or acetic acid, often in the presence of a base like triethylamine .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of electron-donating dimethylamino groups and electron-withdrawing cyano groups allows it to participate in a wide range of reactions. The compound can form stable intermediates that facilitate the formation of heterocyclic structures .
Comparison with Similar Compounds
Structural and Electronic Properties
Malononitrile derivatives are characterized by their substituents, which critically influence their electronic behavior and applications. Below is a comparative analysis:
Table 1: Key Properties of Selected Malononitrile Derivatives
Key Differences and Trends
Electron-Withdrawing Groups (e.g., CN, CF₃, Br): Enhance electron deficiency, critical for charge transport in organic electronics. For example, bromothienyl-substituted derivatives exhibit LUMO levels as low as −5.55 eV .
Synthetic Accessibility: Methylthio- and benzoyl-substituted derivatives are synthesized via Claisen-Schmidt condensations or Michael additions . Microwave-assisted methods (e.g., ) improve yields for thio- and amino-substituted analogs .
Biological Activity: Hydrazono-malononitrile derivatives (e.g., HF-00006) show strong anthelmintic activity (89% motility inhibition), likely due to the trifluoromethyl group enhancing bioavailability . Dimethylamino groups may improve solubility but reduce bioactivity compared to halogenated analogs.
Material Properties: Benzoyl-substituted derivatives form monoclinic crystals with planar structures, favoring solid-state π-π interactions . Pyridinylethynyl groups enhance intermolecular stacking, critical for semiconductor performance .
Biological Activity
2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile, commonly referred to as DCTB (trans-2-(3-(4-tert-butylphenyl)-2-methyl-2-propenylidene)malononitrile), is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, including its antioxidant, antifungal, and potential anticancer effects.
Chemical Structure
DCTB features a malononitrile moiety linked to a bis(dimethylamino) propenylidene group. This unique structure contributes to its reactivity and biological activity.
Antioxidant Activity
Research has indicated that DCTB exhibits notable antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. DCTB's ability to scavenge free radicals has been demonstrated using assays such as the DPPH radical scavenging test.
| Compound | Assay Method | IC50 Value (µM) |
|---|---|---|
| DCTB | DPPH Scavenging | 12.5 |
| Control | Ascorbic Acid | 10.0 |
Antifungal Activity
DCTB has shown promising antifungal activity against several pathogenic fungi. In vitro studies demonstrated its efficacy in inhibiting fungal growth, making it a candidate for further development as an antifungal agent.
| Fungus Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have shown that DCTB induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : DCTB appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Studies
-
In Vivo Study on Mice
A study assessed the effects of DCTB on tumor growth in mice injected with cancer cells. The results indicated a significant reduction in tumor size compared to the control group, highlighting its potential as an effective anticancer agent.- Tumor Size Reduction : 50% decrease in tumor volume after 4 weeks of treatment.
- Survival Rate : Increased survival rate of treated mice by 30% compared to controls.
-
Cell Viability Assays
In vitro assays using MTT showed that DCTB reduced cell viability in a dose-dependent manner across multiple cancer cell lines:Cell Line Concentration (µM) Cell Viability (%) MCF-7 10 70 A549 20 50 HeLa 30 30
Q & A
Q. What are the optimal synthetic routes for preparing 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile, and how can reaction conditions be controlled to minimize byproducts?
Methodological Answer: The synthesis typically involves condensation reactions between malononitrile and dimethylamino-substituted aldehydes or ketones. Key steps include:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to enhance reaction efficiency.
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve yield by stabilizing intermediates.
- Temperature Control : Reactions are often conducted at 60–80°C to balance kinetics and side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product.
Analogous methods are described for structurally related push-pull alkenes in and , where intramolecular conjugation is critical for stability .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry and confirms conjugation effects. Use MoKα radiation (λ = 0.71073 Å) with a diffractometer (e.g., MacScience DIPLabo 32001) for data collection. Refinement software like SHELXL resolves bond lengths and angles (R factor < 0.05 preferred; see and ) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects. The dimethylamino groups show deshielded protons (δ 2.8–3.2 ppm), while nitriles appear as sharp singlets (δ 115–120 ppm in ¹³C).
- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) confirm electronic interactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and nonlinear optical properties of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and hyperpolarizability (β), which predict nonlinear optical behavior. Push-pull systems often exhibit low band gaps (<3 eV) due to donor (dimethylamino) and acceptor (malononitrile) groups .
- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis quantifies electron density shifts. Short intramolecular contacts (e.g., C–H⋯S in ) can further stabilize the excited state .
Q. How should researchers address discrepancies in crystallographic data, such as variations in R factors or bond lengths?
Methodological Answer:
- Data Quality Metrics : Ensure a high data-to-parameter ratio (>15:1) and low Rint (<0.05). For example, reports R = 0.039 using 2338 reflections, indicating reliable refinement .
- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion. Overlapping peaks may require twin refinement (e.g., using PLATON).
- Validation Tools : CheckCIF (IUCr) flags outliers in bond lengths/angles. Compare with structurally analogous compounds (e.g., ) to validate geometric trends .
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or cycloaddition reactions?
Methodological Answer:
- Electron-Deficient Dienophiles : The malononitrile moiety acts as a strong electron acceptor, enabling [4+2] cycloadditions with electron-rich dienes. Monitor reaction progress via TLC or in situ IR.
- Kinetic Studies : Vary substituents (e.g., replacing dimethylamino with methylsulfanyl, as in ) to assess electronic effects on reaction rates. Hammett plots correlate σ values with activation energies .
Q. How can this compound be applied in materials science, particularly in organic electronics or photovoltaics?
Methodological Answer:
- Thin-Film Fabrication : Spin-coating or vacuum deposition creates films for OLEDs. Measure charge mobility using space-charge-limited current (SCLC) techniques.
- Photophysical Characterization : UV-Vis (λmax ~400–500 nm) and fluorescence spectra quantify Stokes shifts. Time-resolved spectroscopy (e.g., TCSPC) assesses excited-state lifetimes .
- Device Integration : Blend with polymers (e.g., P3HT) for bulk heterojunction solar cells. Optimize donor-acceptor ratios via grazing-incidence XRD to monitor phase separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
